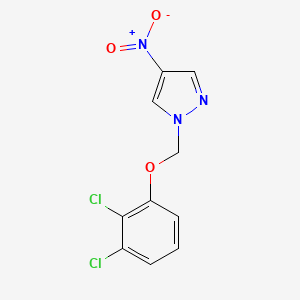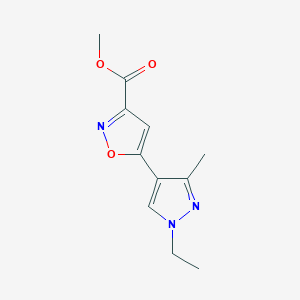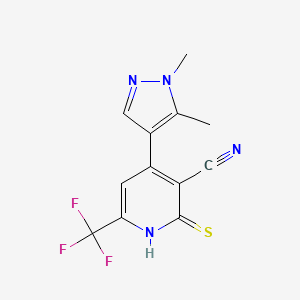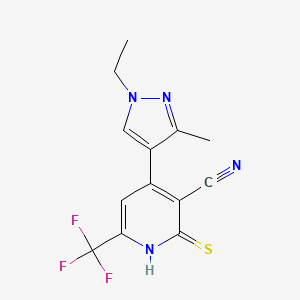
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile
Descripción general
Descripción
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile, also known as DFP-10917, is a small molecule drug that has shown promising results in various preclinical studies for the treatment of cancer. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to play a crucial role in the growth and metastasis of cancer cells.
Mecanismo De Acción
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile works by inhibiting the activity of NADPH oxidase, which is a key enzyme involved in the growth and metastasis of cancer cells. NADPH oxidase produces reactive oxygen species (ROS), which are known to promote cancer cell growth and survival. By inhibiting NADPH oxidase, 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile reduces the levels of ROS, thereby inhibiting cancer cell growth and metastasis.
Biochemical and Physiological Effects:
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and survival, including c-Myc, Bcl-2, and VEGF. In addition, it has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile is its specificity towards NADPH oxidase, which makes it a potential candidate for cancer therapy with minimal side effects. However, its complex synthesis method and limited availability make it difficult to study in large-scale experiments.
Direcciones Futuras
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has shown promising results in various preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. In addition, future studies could focus on identifying potential combination therapies with 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile to enhance its anticancer effects. Furthermore, the development of more efficient synthesis methods for 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile could facilitate its use in large-scale experiments and clinical trials.
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, colon, and pancreatic cancer cells. In addition, it has also been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4S/c1-6-9(5-18(2)17-6)7-3-10(11(13)14)16-12(19)8(7)4-15/h3,5,11H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFXMCFOCKTFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=S)NC(=C2)C(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334645.png)
![methyl 1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334650.png)

![methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334663.png)
![methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334665.png)







